
Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl ester group attached to the acrylate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate typically involves the reaction of 6-bromopyridine-2-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The acrylate moiety can participate in Michael addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, primary amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used. The reactions are performed under an inert atmosphere to prevent side reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Addition Reactions: Products include β-substituted esters.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
科学的研究の応用
Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate involves its interaction with specific molecular targets. The bromine atom and the acrylate moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in biological molecules, influencing their function.
類似化合物との比較
Ethyl (E)-3-(6-bromopyridin-2-YL)acrylate can be compared with other similar compounds such as:
Ethyl 3-(6-chloropyridin-2-YL)acrylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(6-fluoropyridin-2-YL)acrylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 3-(6-iodopyridin-2-YL)acrylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity compared to its halogenated analogs. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in various chemical transformations.
特性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC名 |
ethyl (E)-3-(6-bromopyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)7-6-8-4-3-5-9(11)12-8/h3-7H,2H2,1H3/b7-6+ |
InChIキー |
VLSORYWWGPBLJS-VOTSOKGWSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=NC(=CC=C1)Br |
正規SMILES |
CCOC(=O)C=CC1=NC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


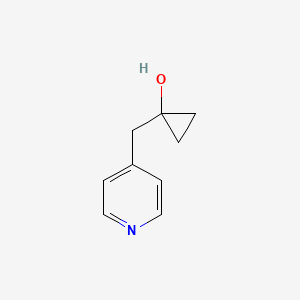
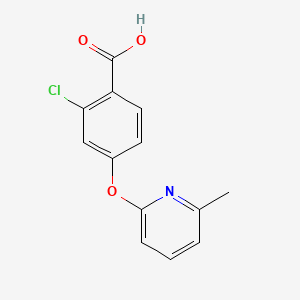
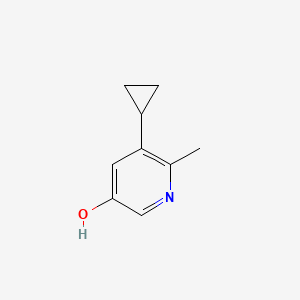
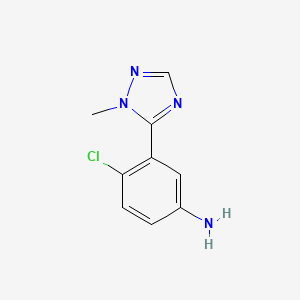

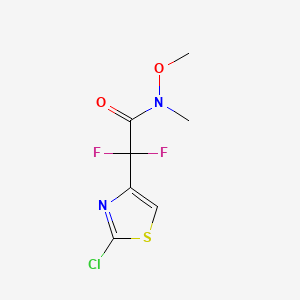
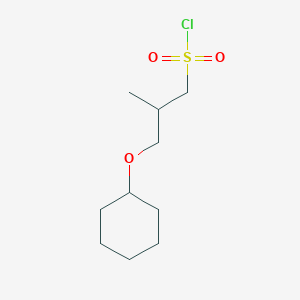
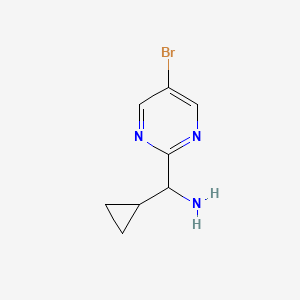
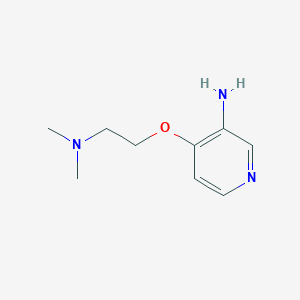
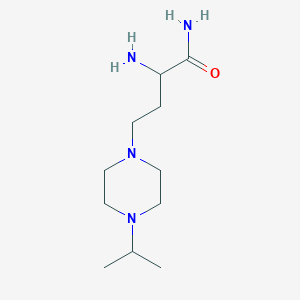
![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
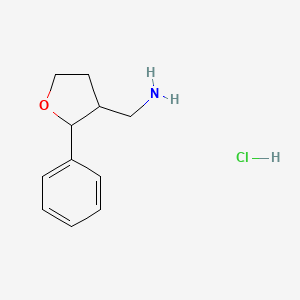
![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)
